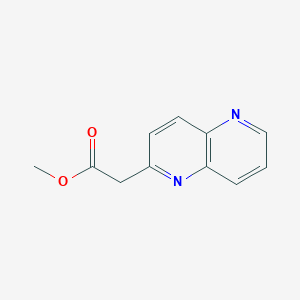

Methyl 2-(1,5-naphthyridin-2-yl)acetate

Descripción general

Descripción

Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS: 1092350-71-4) is a heterocyclic ester featuring a 1,5-naphthyridine core linked to a methyl acetate group. The 1,5-naphthyridine scaffold consists of two fused pyridine-like rings with nitrogen atoms at positions 1 and 5, conferring unique electronic and coordination properties.

For instance, the hydrolysis product, 2-(1,5-naphthyridin-2-yl)acetic acid, is marketed by Changzhou LonGo Chemical, indicating its relevance in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates. These intermediates then undergo cyclization to form the naphthyridine ring system .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(1,5-naphthyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of substituted naphthyridine derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Naphthyridine derivatives, including methyl 2-(1,5-naphthyridin-2-yl)acetate, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain naphthyridine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

Anticancer Properties

The anticancer potential of naphthyridine derivatives is another area of active research. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, fused naphthyridines have shown cytotoxic effects against human cancer cell lines such as HL-60 and HeLa cells . this compound may possess similar properties due to its structural analogies with other active naphthyridine compounds.

Ligand Formation

This compound can serve as a ligand in coordination chemistry due to the presence of nitrogen atoms in the naphthyridine ring. This property allows it to form complexes with various metal ions, which can be utilized in catalysis and materials science . The ability to form stable metal complexes enhances its utility in synthetic organic chemistry.

Organic Electronics

The unique electronic properties of naphthyridine derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance characteristics of these devices due to its potential charge transport properties .

Agrochemical Applications

Naphthyridine derivatives have been explored for their herbicidal and insecticidal activities. This compound may exhibit similar properties, making it a candidate for development as an agrochemical agent aimed at pest control or weed management. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, antiviral activities | Development of new therapeutic agents |

| Chemical Applications | Ligand formation for metal complexes | Catalysis and materials science |

| Organic Electronics | Use in OLEDs and OPVs | Enhanced device performance |

| Agrochemicals | Potential herbicidal/insecticidal properties | Sustainable pest control solutions |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various naphthyridine derivatives against bacterial strains. This compound was included in the screening and demonstrated moderate activity against E. coli, highlighting its potential as a lead compound for further optimization .

Case Study 2: Anticancer Activity

Research conducted on fused naphthyridines indicated that modifications at the naphthyridine core could significantly enhance cytotoxicity against cancer cell lines. This compound's structural features suggest it may similarly affect cancer cell viability, warranting further investigation into its mechanisms of action .

Mecanismo De Acción

The mechanism of action of Methyl 2-(1,5-naphthyridin-2-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Methyl 2-(1,5-naphthyridin-2-yl)acetate and related compounds:

*Molecular weights calculated based on formulas.

Key Observations:

- Heterocycle Core : The naphthyridine and tetrazole/pyrazolopyrimidine systems differ in electronic properties. Naphthyridines are π-deficient and may engage in hydrogen bonding or metal coordination, while tetrazoles are metabolically stable and serve as bioisosteres for carboxylic acids .

- The iodine atom in the pyrazolopyrimidine derivative introduces heavy-atom effects, useful in crystallography or radiopharmaceuticals .

Crystallographic and Supramolecular Features

- Tetrazole Derivative () : Exhibits intramolecular O–H⋯N hydrogen bonds and offset π-π stacking between aromatic rings. Crystal packing involves C–H⋯O interactions forming dimers .

- Naphthyridine Analogs : While crystallographic data for the target compound is absent, 1,5-naphthyridines generally form hydrogen bonds via nitrogen atoms. For example, Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate may adopt similar packing motifs influenced by the oxo group .

Actividad Biológica

Methyl 2-(1,5-naphthyridin-2-yl)acetate is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- Structural Features : The compound features a methyl ester group attached to a naphthyridine moiety, which is a bicyclic aromatic system containing nitrogen atoms at positions 1 and 5. This unique structure contributes to its biological activity.

The precise biological targets of this compound are not fully elucidated; however, several studies suggest it interacts with various enzymes and proteins. Its mode of action may involve:

- Enzyme Interaction : The compound acts as a ligand that can coordinate with metal ions such as Pd(II), influencing biochemical pathways through complex formation.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways and gene expression, leading to alterations in cellular metabolism and behavior.

Biological Activities

This compound exhibits a range of biological activities that may be leveraged for therapeutic purposes:

- Anticancer Activity : Similar naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds in this class have shown potential as inhibitors of topoisomerase II and have been effective against various cancer types .

- Antimicrobial Properties : Research indicates that naphthyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Antiparasitic Activity : Some studies have highlighted the efficacy of naphthyridine derivatives against parasitic infections such as leishmaniasis. The mechanism often involves the sequestration of divalent metal cations, which is critical for the survival of the parasites .

Table 1: Comparative Biological Activities of Naphthyridine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Anticancer | HeLa Cells | |

| Benzo[b][1,5]naphthyridine | Cytotoxic | HL-60 Cells | |

| 8-Hydroxynaphthyridine | Antiparasitic | Leishmania spp. |

Research Highlights

- Cytotoxicity Studies : In vitro studies have revealed that this compound can induce apoptosis in cancer cells. The compound's ability to inhibit key enzymes involved in cell proliferation has been documented .

- Pharmacokinetics : Investigations into the pharmacokinetics of related naphthyridine compounds suggest favorable absorption characteristics but highlight challenges in metabolic stability .

- Synthetic Approaches : Various synthetic strategies for producing this compound have been explored, including condensation reactions with β-ketoesters followed by cyclization processes .

Q & A

Q. Basic: What synthetic routes are recommended for Methyl 2-(1,5-naphthyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling 1,5-naphthyridine derivatives with methyl acetates via nucleophilic substitution or esterification. For example, in analogous naphthyridine syntheses (e.g., bromopyridinyl acetates), propargyl bromide and K₂CO₃ in DMF are used to activate hydroxyl groups for alkylation . Key optimizations include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst/base : K₂CO₃ or Cs₂CO₃ improves reaction efficiency.

- Temperature : Room temperature to 80°C, monitored by TLC (n-hexane:ethyl acetate = 9:1) .

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Basic: How can impurities be removed during purification of this compound?

Methodological Answer:

Impurities often arise from unreacted starting materials or side products. Effective strategies include:

- Recrystallization : Use ethanol or methanol for high-purity crystalline products (e.g., similar naphthyl acetate derivatives melt at 44–49°C) .

- Column Chromatography : Optimize solvent gradients (e.g., 5–20% ethyl acetate in hexane) to separate ester derivatives.

- Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., methyl acetate purification at 57°C) .

Q. Advanced: How to resolve crystal structure data contradictions (e.g., twinning, disorder) for this compound using SHELX?

Methodological Answer:

SHELXL is ideal for refining small-molecule structures with challenges:

- Twinning : Use the

TWINcommand with BASF parameters to model overlapping lattices. Verify with Hooft statistics . - Disorder : Apply

PARTandSUMPrestraints for split positions. For example, methyl or acetate groups may require isotropic displacement parameter (Uᵢₛₒ) constraints . - Validation : Cross-check with

PLATON(e.g., ADDSYM) to detect missed symmetry elements .

Example Workflow :

Solve with SHELXT (automated space-group determination).

Refine in SHELXL with L.S. constraints for anisotropic atoms.

Validate using WinGX/ORTEP for thermal ellipsoid visualization .

Q. Advanced: How to interpret conflicting NMR signals (e.g., unexpected splitting or shifts) in this compound?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Dynamic NMR : Rotameric equilibria in the acetate group may split signals (e.g., 1H NMR δ 4.5–5.5 ppm for methoxy protons). Use variable-temperature NMR to confirm .

- Impurity Peaks : Compare with LC-MS data (e.g., [M+H]⁺ calculated vs. observed). For example, bromopyridinyl acetates show characteristic isotopic patterns .

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift aromatic protons by 0.1–0.3 ppm .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 at the acetate carbonyl).

- LogP/LogD : Predict solubility/reactivity with software like MarvinSuite (LogD ~0.9–1.5 at pH 7.4) .

- QSPR Models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing naphthyridine N-oxide) with reaction rates .

Q. Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 40°C) and analyze by HPLC (C18 column, acetonitrile/water mobile phase).

- Kinetic Modeling : Use Arrhenius plots (ln k vs. 1/T) to extrapolate shelf life.

- Moisture Sensitivity : Store at -20°C in sealed vials with desiccants (similar esters show ≥5-year stability) .

Propiedades

IUPAC Name |

methyl 2-(1,5-naphthyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLYPVCCYRBJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.